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molecular formula C12H19FN2 B8422233 N-{3-[3-(dimethylamino)propyl]-4-fluorophenyl}methylamine

N-{3-[3-(dimethylamino)propyl]-4-fluorophenyl}methylamine

Cat. No. B8422233
M. Wt: 210.29 g/mol
InChI Key: JASBYEPHSBBAQJ-UHFFFAOYSA-N
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Patent
US07101868B2

Procedure details

To [3-(3-Dimethylamino-propyl)-4-fluoro-benzyl]-Boc-amine (3.0 g, 10 mmol) in 100 mL of CH2Cl2 was slowly added TFA (10 mL). The resulting solution was stirred for 1 h, then concentrated. The residue was diluted with CH2Cl2 and aq. NaHCO3 solution. The organic layer was dried over Na2SO4 and concentrated to give the title compound. MS (ES+): 211 (M+H)+; (ES−): 209 (M−H). Calc'd C12H19FN2-210.29.
Name
[3-(3-Dimethylamino-propyl)-4-fluoro-benzyl]-Boc-amine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[C:8]([CH:18]=[CH:19][C:20]=1[F:21])[CH2:9][NH:10]C(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[C:8]([CH2:9][NH2:10])[CH:18]=[CH:19][C:20]=1[F:21]

Inputs

Step One
Name
[3-(3-Dimethylamino-propyl)-4-fluoro-benzyl]-Boc-amine
Quantity
3 g
Type
reactant
Smiles
CN(CCCC=1C=C(CNC(=O)OC(C)(C)C)C=CC1F)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with CH2Cl2 and aq. NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(CCCC=1C=C(C=CC1F)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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